molecular formula C19H15ClF3NO2 B11611907 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11611907
M. Wt: 381.8 g/mol
InChI Key: CYQLERYSULTQDU-UHFFFAOYSA-N
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Description

1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 2-chlorophenoxypropyl intermediate: This step involves the reaction of 2-chlorophenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-chlorophenoxy)propyl chloride.

    Indole formation: The next step involves the reaction of the 3-(2-chlorophenoxy)propyl chloride with indole in the presence of a base such as sodium hydride to form the indole derivative.

    Trifluoroethanone introduction: Finally, the indole derivative is reacted with trifluoroacetic anhydride to introduce the trifluoroethanone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone: Similar structure but with a different position of the chlorine atom.

    1-{1-[3-(2-bromophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H15ClF3NO2

Molecular Weight

381.8 g/mol

IUPAC Name

1-[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15ClF3NO2/c20-15-7-2-4-9-17(15)26-11-5-10-24-12-14(18(25)19(21,22)23)13-6-1-3-8-16(13)24/h1-4,6-9,12H,5,10-11H2

InChI Key

CYQLERYSULTQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C(=O)C(F)(F)F

Origin of Product

United States

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